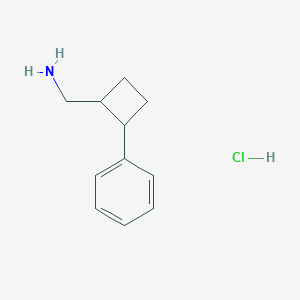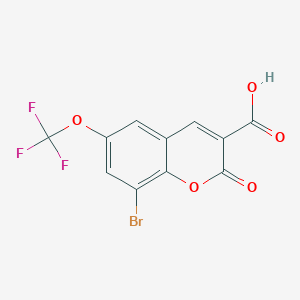
8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-trifluoromethoxyquinoline is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-trifluoromethoxyquinoline is represented as C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 286.9±35.0 °C, a density of 1.684±0.06 g/cm3, and a pKa of 1.32±0.20 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
GPR35 Agonist Research
One significant application of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid derivatives is their role in GPR35 agonism. The G protein-coupled receptor 35 (GPR35) is implicated in various physiological and pathophysiological processes. Research led by Thimm et al. (2013) detailed the development of a potent and selective GPR35 agonist, highlighting its potential as a tool for understanding the receptor's functions and considering it as a drug target (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, marking a stride in the search for compounds with high selectivity and potency in GPR35 modulation (Funke, Thimm, Schiedel, & Müller, 2013).
Fluorescence Studies
Chromene compounds, including those similar to 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid, have been studied for their fluorescence properties. Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, reporting remarkable fluorescence in both ethanol solutions and solid state due to a larger conjugated system and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017).
Synthetic Methodology and Structural Analysis
The synthesis of chromene derivatives, including the 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid, is a vital area of study. Zhu et al. (2014) established a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a crucial intermediate for many biologically active compounds (Zhu et al., 2014). Additionally, Wen et al. (2008) and Santos‐Contreras et al. (2007) investigated the crystal structures of various chromene compounds, providing insight into their molecular arrangements and interactions, which is essential for understanding their chemical behavior and potential applications (Wen, Chen, & Liu, 2008); (Santos‐Contreras et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEJHTBQEWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2444887.png)
![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)
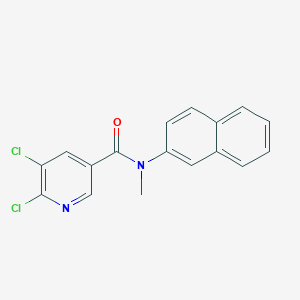
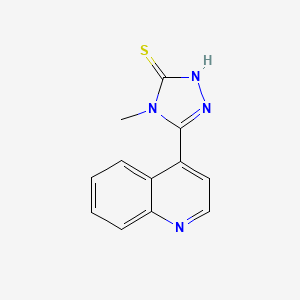
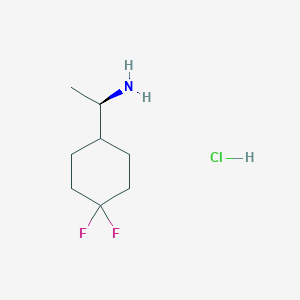


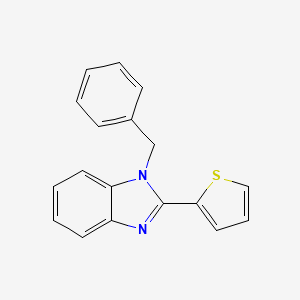

![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)

